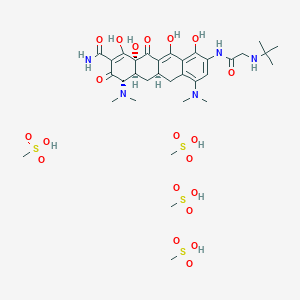

Tigecycline tetramesylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C33H55N5O20S4 |

|---|---|

Molecular Weight |

970.1 g/mol |

IUPAC Name |

(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;methanesulfonic acid |

InChI |

InChI=1S/C29H39N5O8.4CH4O3S/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36;4*1-5(2,3)4/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35);4*1H3,(H,2,3,4)/t12-,14-,21-,29-;;;;/m0..../s1 |

InChI Key |

IBOQJGSRFKTAPT-LFSRUXGMSA-N |

Isomeric SMILES |

CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O |

Canonical SMILES |

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Tigecycline Tetramesylate on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which tigecycline tetramesylate exerts its antibacterial effects through interaction with the bacterial ribosome. The document details the binding site, the inhibitory action on protein synthesis, and the structural basis for its enhanced potency and ability to overcome common tetracycline resistance mechanisms.

Core Mechanism of Action: Inhibition of Protein Synthesis

Tigecycline, a glycylcycline antibiotic, is a derivative of minocycline and functions as a potent inhibitor of bacterial protein synthesis.[1][2] Its primary target is the 30S ribosomal subunit, a crucial component of the bacterial translation machinery.[1][2][3] By binding to the 30S subunit, tigecycline effectively stalls the elongation phase of protein synthesis, leading to a bacteriostatic effect against a wide range of Gram-positive and Gram-negative bacteria.[3][4]

The specific site of action is the aminoacyl-tRNA (A-site) within the 30S subunit.[1] Tigecycline's occupation of the A-site sterically hinders the accommodation of aminoacyl-tRNA molecules.[1][5][6] This blockage prevents the incorporation of new amino acids into the growing polypeptide chain, thereby halting protein synthesis.[1][7]

The Tigecycline Binding Site on the 30S Ribosomal Subunit

High-resolution structural studies, including X-ray crystallography, have elucidated the precise binding pocket of tigecycline on the 30S ribosomal subunit.[5][8] Tigecycline binds to a primary binding site formed by helices 31 (h31) and 34 (h34) of the 16S rRNA.[8][9] This site is located in the head region of the 30S subunit and overlaps with the binding site of the anticodon stem-loop of A-site-bound tRNA.[8]

A key interaction that contributes to tigecycline's high potency is the stacking of its 9-t-butylglycylamido moiety with the nucleobase C1054 of the 16S rRNA.[5][8] This interaction restricts the mobility of C1054, further stabilizing the binding of the drug.[5] Additionally, a magnesium ion can coordinate tigecycline to G966 in helix 31.[10] Unlike older tetracyclines, tigecycline has not been observed to bind to the secondary binding sites on the ribosome, suggesting a more specific and high-affinity interaction at the primary site.[5]

dot

Overcoming Tetracycline Resistance Mechanisms

A significant advantage of tigecycline is its ability to overcome the two most common mechanisms of tetracycline resistance: efflux pumps and ribosomal protection proteins.[1][4][8]

-

Efflux Pumps: The bulky t-butylglycylamido side chain at the 9-position of tigecycline creates steric hindrance, which reduces its recognition and transport by most tetracycline-specific efflux pumps, such as Tet(A) and Tet(K).[1][11] This allows tigecycline to accumulate to effective concentrations within the bacterial cell.

-

Ribosomal Protection Proteins (RPPs): RPPs, such as Tet(M) and Tet(O), are GTPases that bind to the ribosome and chase tetracycline from its binding site.[8][12] The bulky side chain of tigecycline sterically clashes with the RPPs, specifically with domain IV of Tet(M), preventing the protein from dislodging the antibiotic from the ribosome.[8] This allows tigecycline to remain bound and continue to inhibit protein synthesis even in the presence of these resistance proteins.[8][13]

dot

Quantitative Analysis of Tigecycline's Interaction with the Ribosome

The enhanced potency of tigecycline compared to earlier tetracyclines is reflected in its binding affinity and inhibitory concentration.

| Parameter | Tigecycline | Minocycline | Tetracycline | Reference |

| Protein Synthesis IC50 | ~0.2 µM | ~0.6 µM | ~4 µM | [14] |

| 30S Ribosome KD | 10-8 M | 10-7 M | >10-6 M | [14] |

| 70S Ribosome KD | 10-8 M | 10-7 M | >10-6 M | [14] |

| Ribosomal Binding Affinity vs. Tetracycline | ~5-fold higher | - | - | [4][9] |

IC50: Half maximal inhibitory concentration. KD: Dissociation constant.

These data demonstrate that tigecycline inhibits protein synthesis at a significantly lower concentration and binds to both the 30S and 70S ribosomes with substantially higher affinity than minocycline and tetracycline.[14]

Detailed Experimental Protocols

The elucidation of tigecycline's mechanism of action has been made possible through a variety of sophisticated experimental techniques.

-

Objective: To determine the three-dimensional structure of tigecycline bound to the bacterial ribosome at atomic resolution.

-

Methodology:

-

Ribosome Preparation: 70S ribosomes are purified from a bacterial species such as Thermus thermophilus.

-

Complex Formation: The purified 70S ribosomes are incubated with mRNA and an initiator tRNA (tRNAfMet) to form an initiation complex. Tigecycline is then added in excess to ensure binding.

-

Crystallization: The tigecycline-70S initiation complex is crystallized using vapor diffusion methods.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and diffraction data are collected.

-

Structure Determination and Refinement: The diffraction data are processed to calculate an electron density map, into which the atomic models of the ribosome and tigecycline are built and refined.[5][8]

-

-

Objective: To quantify the inhibitory effect of tigecycline on bacterial protein synthesis.

-

Methodology:

-

Reaction Setup: A cell-free bacterial extract (e.g., from E. coli) containing all the necessary components for transcription and translation (ribosomes, tRNAs, enzymes, etc.) is used.

-

Template and Labeling: A plasmid DNA template encoding a reporter protein (e.g., Green Fluorescent Protein - GFP) is added to the reaction. A radiolabeled amino acid (e.g., 35S-methionine) is also included to allow for the detection of newly synthesized protein.

-

Inhibition: Varying concentrations of tigecycline, tetracycline, and minocycline are added to the reactions.

-

Incubation: The reactions are incubated to allow for protein synthesis.

-

Quantification: The amount of newly synthesized, radiolabeled protein is quantified using methods such as trichloroacetic acid (TCA) precipitation followed by scintillation counting or SDS-PAGE and autoradiography.

-

IC50 Determination: The concentration of each antibiotic that inhibits protein synthesis by 50% (IC50) is calculated from the dose-response curves.[14]

-

dot

-

Objective: To determine the binding affinity (dissociation constant, KD) of tigecycline to the ribosome.

-

Methodology:

-

Preparation: Purified 30S or 70S ribosomes and stock solutions of tigecycline are prepared. The intrinsic fluorescence of tetracyclines is utilized for this assay.

-

Titration:

-

Method A (Titrating Ribosomes): A fixed concentration of tigecycline is placed in a fluorometer cuvette, and increasing concentrations of ribosomes are titrated into the solution.

-

Method B (Titrating Antibiotic): A fixed concentration of ribosomes is used, and increasing concentrations of tigecycline are added.

-

-

Fluorescence Measurement: The change in the quantum yield and emission maximum of tigecycline upon binding to the ribosome is monitored at a specific wavelength (e.g., 510-520 nm).

-

Data Analysis: The change in fluorescence is plotted against the concentration of the titrant. The data are then fitted to a binding isotherm (e.g., a quadratic equation) to determine the dissociation constant (KD).[14]

-

-

Objective: To map the binding site of tigecycline on the 16S rRNA.

-

Methodology:

-

Complex Formation: 70S ribosomes are incubated with tigecycline. The Fe2+ ion, which can replace the Mg2+ ion complexed with tetracyclines, is also present.

-

Hydroxyl Radical Generation: Hydrogen peroxide (H2O2) is added to the mixture. The Fe2+ ion, now localized to the tigecycline binding site, generates highly reactive hydroxyl radicals.

-

rRNA Cleavage: These radicals cleave the rRNA backbone in close proximity to the tigecycline binding site.

-

Analysis: The ribosomal RNA is extracted, and the cleavage sites are identified using primer extension analysis. The results reveal the specific regions of the 16S rRNA that are close to the bound antibiotic.[9][15]

-

Conclusion

Tigecycline's potent antibacterial activity stems from its high-affinity binding to a specific site on the 30S ribosomal subunit, leading to the inhibition of protein synthesis. Its unique chemical structure, particularly the 9-t-butylglycylamido moiety, is crucial for its enhanced binding and its ability to overcome common tetracycline resistance mechanisms. The detailed understanding of its mechanism of action, supported by robust quantitative data and advanced experimental techniques, provides a solid foundation for the rational design of next-generation antibiotics to combat multidrug-resistant pathogens.

References

- 1. What is the mechanism of Tigecycline? [synapse.patsnap.com]

- 2. Frontiers | Molecular mechanisms of tigecycline-resistance among Enterobacterales [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Characterization of an Alternative Mode of Tigecycline Binding to the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural characterization of an alternative mode of tigecycline binding to the bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Structural basis for potent inhibitory activity of the antibiotic tigecycline during protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | The tigecycline resistance mechanisms in Gram-negative bacilli [frontiersin.org]

- 12. Mechanism of Tetracycline Resistance by Ribosomal Protection Protein Tet(O) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The tetracycline resistome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Functional, Biophysical, and Structural Bases for Antibacterial Activity of Tigecycline - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparison of tetracycline and tigecycline binding to ribosomes mapped by dimethylsulphate and drug-directed Fe2+ cleavage of 16S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive into Novel Glycylcyclines: Expanded Broad-Spectrum Antibiotics for a New Era of Antimicrobial Resistance

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent development of novel antibiotics with expanded spectra of activity. This technical guide delves into the core scientific principles of a new generation of glycylcyclines, offering a comprehensive overview of their mechanism of action, in vitro efficacy, and the experimental methodologies underpinning their evaluation. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the critical pursuit of new antibacterial agents.

Data Presentation: In Vitro Efficacy of Novel Glycylcyclines

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of novel glycylcyclines—Omadacycline, Eravacycline, and TP-6076—against a range of clinically relevant Gram-positive and Gram-negative bacterial pathogens. Data for the first-generation glycylcycline, Tigecycline, is included for comparative purposes. The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented.

Table 1: In Vitro Activity of Glycylcyclines against Gram-Positive Bacteria (MIC in µg/mL)

| Organism | Omadacycline MIC₅₀/MIC₉₀ | Eravacycline MIC₅₀/MIC₉₀ | TP-6076 MIC₅₀/MIC₉₀ | Tigecycline MIC₅₀/MIC₉₀ |

| Staphylococcus aureus (MRSA) | 0.12/0.25[1] | 0.12/1[2][3] | N/A | 0.5/0.5[4] |

| Staphylococcus aureus (MSSA) | 0.12/0.25[1] | 0.12/1[3] | N/A | 0.5/0.5[4] |

| Enterococcus faecalis (VRE) | 0.12/0.25[1] | 0.06/0.12[3] | N/A | N/A |

| Enterococcus faecium (VRE) | 0.06/0.12[1] | 0.06/0.5[3] | N/A | N/A |

| Streptococcus pneumoniae | 0.06/0.12[5][6] | 0.008 (MIC₉₀)[7] | N/A | N/A |

Table 2: In Vitro Activity of Glycylcyclines against Gram-Negative Bacteria (MIC in µg/mL)

| Organism | Omadacycline MIC₅₀/MIC₉₀ | Eravacycline MIC₅₀/MIC₉₀ | TP-6076 MIC₅₀/MIC₉₀ | Tigecycline MIC₅₀/MIC₉₀ |

| Escherichia coli | 0.5/2[1][5] | 0.25/0.5[3] | N/A | 0.5/0.5[4] |

| Klebsiella pneumoniae | 1/8[1][5] | 0.5/2[3] | N/A | 1/2[4] |

| Acinetobacter baumannii (Carbapenem-Resistant) | 4/8[1] | 0.5/1[8] | 0.06/0.25[8][9] | 1/2[8] |

| Enterobacter cloacae | 2/4[1] | N/A | N/A | N/A |

| Stenotrophomonas maltophilia | 2/8[1] | 2 (MIC₉₀)[7] | N/A | N/A |

Experimental Protocols: Key Methodologies

A cornerstone of antibiotic evaluation is the determination of the Minimum Inhibitory Concentration (MIC). The following protocol details the widely accepted broth microdilution method.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

1. Preparation of Bacterial Inoculum:

-

Select three to five well-isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.

-

Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

2. Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of the glycylcycline antibiotic in a suitable solvent.

-

Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate using sterile broth as the diluent.[10][11] The final volume in each well should be 50 µL before adding the bacterial inoculum.

3. Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and the desired final bacterial concentration.

-

Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.[11]

4. Determination of MIC:

-

Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[10]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts in the development and action of novel glycylcyclines.

References

- 1. Surveillance of Omadacycline Activity Tested against Clinical Isolates from the United States and Europe as Part of the 2016 SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. In vitro activities of eravacycline against clinical bacterial isolates: a multicenter study in Guangdong, China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Surveillance of Omadacycline Activity Tested against Clinical Isolates from the United States and Europe: Report from the SENTRY Antimicrobial Surveillance Program, 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. In vitro activity of eravacycline and comparators against Gram-negative and Gram-positive bacterial isolates collected from patients globally between 2017 and 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro activity of the novel fluorocycline TP-6076 against carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]

Tigecycline Tetramesylate: An In-Depth Technical Guide on In Vitro Activity Against Multidrug-Resistant Pathogens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of tigecycline tetramesylate against a range of multidrug-resistant (MDR) bacterial pathogens. Tigecycline is a glycylcycline antibiotic, a class developed to overcome common tetracycline resistance mechanisms, making it a critical last-resort agent for treating complex infections.[1][2] This document synthesizes key data on its efficacy, details the experimental protocols used for its evaluation, and illustrates the underlying molecular mechanisms of action and resistance.

Mechanism of Action

Tigecycline is a derivative of minocycline and functions by inhibiting protein synthesis in bacteria.[2][3] Its mechanism is similar to that of tetracyclines but with a crucial modification that enhances its efficacy. Tigecycline binds to the bacterial 30S ribosomal subunit, effectively blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome.[1][2] This action prevents the incorporation of amino acids into elongating peptide chains, leading to a bacteriostatic effect that halts bacterial growth and replication.[1][3]

A key feature of tigecycline is the glycylamido moiety attached at the 9-position, a structural modification not found in earlier tetracyclines.[1] This bulky side chain increases its binding affinity for the ribosome and provides a steric hindrance that protects it from the two primary mechanisms of tetracycline resistance: ribosomal protection proteins (e.g., Tet(M)) and efflux pumps.[2][3]

In Vitro Activity Against Multidrug-Resistant Pathogens

Tigecycline demonstrates a broad spectrum of in vitro activity against numerous MDR Gram-positive and Gram-negative bacteria.[4] Its efficacy is commonly measured by the Minimum Inhibitory Concentration (MIC), with MIC₅₀ and MIC₉₀ values representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Tigecycline is frequently employed against MDR Gram-negative bacteria, including those producing extended-spectrum β-lactamases (ESBLs) and carbapenem-resistant Enterobacteriaceae (CRE). While generally effective, susceptibility can vary, particularly among Acinetobacter baumannii and Klebsiella pneumoniae.

Table 1: In Vitro Activity of Tigecycline Against MDR Gram-Negative Bacteria

| Pathogen | Resistance Profile | No. of Isolates | Test Method | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|---|---|

| Acinetobacter baumannii | Multidrug-Resistant (MDR) | 63 | Etest | 2 | 4 | [5] |

| A. baumannii | Multidrug-Resistant (MDR) | 63 | Agar Dilution | 4 | 4 | [5] |

| Escherichia coli | ESBL-producing | - | Etest | 0.25 | 0.5 | [5] |

| E. coli | ESBL-producing | - | Agar Dilution | 0.5 | 0.5 | [5] |

| E. coli | Carbapenem-Resistant (CRE) | 99 | E-test | - | - | [6] |

| Klebsiella pneumoniae | ESBL-producing | - | Etest | 0.5 | 1 | [5] |

| K. pneumoniae | ESBL-producing | - | Agar Dilution | 1 | 2 | [5] |

| K. pneumoniae | Carbapenem-Resistant (CRE) | 87 | E-test | - | - | [6] |

| Enterobacteriaceae | Carbapenem-Resistant (CRE) | 100 | Broth Microdilution | 1 | 4 | [7] |

| Enterobacteriaceae | Carbapenem-Resistant (CRE) | 100 | Etest | 2 | 4 | [7] |

| Enterobacter cloacae | Clinical Isolates | 80 | E-test | 0.19 - 8 (Range) | - |[8] |

Note: A study on 144 CRE isolates (E. coli and K. pneumoniae combined) found 8.3% resistance to tigecycline (MIC >2 µg/ml).[6]

Tigecycline exhibits potent activity against MDR Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Table 2: In Vitro Activity of Tigecycline Against MDR Gram-Positive Bacteria

| Pathogen | Resistance Profile | No. of Isolates | Test Method | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|---|---|

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1800 | Broth Microdilution | 0.12 | 0.25 | [9] |

| S. aureus | Methicillin-Resistant (MRSA) | - | Not Specified | - | 0.25 | [10] |

| Enterococci | Vancomycin-Resistant (VRE) | - | Not Specified | - | 0.12 | [10] |

| Enterococcus faecalis | Clinical Isolates | 93 | Broth Microdilution | 0.12 | 0.5 |[9] |

Note: In one study, all tested MRSA isolates were susceptible to tigecycline.[11] Another study showed tigecycline's MIC range against multiresistant Gram-positive pathogens was 0.015-0.5 mg/L.[10]

Mechanisms of Tigecycline Resistance

Despite its design to evade common resistance pathways, resistance to tigecycline has emerged, primarily in Gram-negative bacteria.[12] The principal mechanisms do not involve enzymatic degradation but rather reduced intracellular concentration or alterations to the drug's target.

-

Efflux Pump Overexpression : This is the most significant mechanism of tigecycline resistance.[12] In Enterobacterales, upregulation of the AcrAB-TolC pump actively removes the drug from the cell.[12] In Acinetobacter baumannii, the AdeABC, AdeFGH, and AdeIJK resistance-nodulation-division (RND)-type efflux pumps play a similar role.[13]

-

Ribosomal Alterations : Mutations in the gene encoding the ribosomal protein S10 (rpsJ) can alter the tigecycline binding site on the 30S subunit, reducing its binding affinity and conferring resistance.[13]

-

Enzymatic Inactivation : The emergence of tetracycline-inactivating enzymes, encoded by genes like tet(X), represents a newer and more concerning resistance mechanism.[12] These enzymes can degrade tigecycline, leading to high levels of resistance.

Experimental Protocols for In Vitro Susceptibility Testing

Accurate determination of tigecycline MIC values is crucial for clinical decision-making. However, results can vary depending on the methodology used.[5][14] Broth microdilution (BMD) is considered the reference method, with Etest and agar dilution also commonly used.[7]

BMD is a standardized method used to determine the MIC of an antimicrobial agent.

-

Preparation of Tigecycline Solutions : Prepare a stock solution of this compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.06 to 64 µg/mL).[11]

-

Inoculum Preparation : Culture the test isolate on an appropriate agar medium overnight. Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation : Inoculate the microtiter plates containing the diluted tigecycline. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination : The MIC is defined as the lowest concentration of tigecycline that completely inhibits visible growth of the organism.

-

Quality Control : Concurrently test a reference strain, such as E. coli ATCC 25922, to ensure the accuracy of the results.[7]

The Etest method uses a predefined, stable gradient of antibiotic on a plastic strip.

-

Inoculum Preparation : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for BMD.

-

Plate Inoculation : Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth. Allow the plate to dry for 5-15 minutes.

-

Application of Etest Strip : Aseptically place the tigecycline Etest strip onto the agar surface.

-

Incubation : Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination : After incubation, an elliptical zone of inhibition will form around the strip. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[6]

Conclusion

This compound remains a potent agent against a wide array of multidrug-resistant Gram-positive and Gram-negative pathogens in vitro.[15][16] Its unique chemical structure allows it to bypass common tetracycline resistance mechanisms, solidifying its role as a last-line therapeutic option.[3] However, the emergence of resistance, particularly through the overexpression of efflux pumps in Gram-negative bacteria, necessitates continuous surveillance and judicious use.[12] Standardization of susceptibility testing methods is critical to ensure accurate and comparable data, which is essential for guiding clinical therapy and monitoring resistance trends.[14] Further research into combination therapies and the development of novel agents will be crucial in the ongoing battle against multidrug-resistant organisms.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Tigecycline? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Activity of Tigecycline against Multiple-Drug-Resistant, Including Pan-Resistant, Gram-Negative and Gram-Positive Clinical Isolates from Greek Hospitals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. Study on MICs of Tigecycline in Clinical Isolates of Carbapenem Resistant Enterobacteriaceae (CRE) at a Tertiary Care Centre in North India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative Evaluation of Tigecycline Susceptibility Testing Methods for Expanded-Spectrum Cephalosporin- and Carbapenem-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro evaluation of tigecycline synergy testing with nine antimicrobial agents against Enterobacter cloacae clinical strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Evaluation of the in vitro activity of tigecycline against multiresistant Gram-positive cocci containing tetracycline resistance determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of role of Tigecycline among clinically significant multidrug resistant pathogens from a tertiary care hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular mechanisms of tigecycline-resistance among Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resistance mechanisms of tigecycline in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. In vitro activity of tigecycline against multiple-drug-resistant, including pan-resistant, gram-negative and gram-positive clinical isolates from Greek hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Tigecycline Tetramesylate: A Technical Guide to Its Application in Polymicrobial Infections

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tigecycline, the first clinically available antibiotic in the glycylcycline class, represents a critical therapeutic option for managing complex polymicrobial infections.[1] Developed to overcome common tetracycline resistance mechanisms, it offers a broad spectrum of activity against a wide array of Gram-positive, Gram-negative, and anaerobic bacteria, including multidrug-resistant (MDR) strains.[2][3] This technical guide provides an in-depth analysis of tigecycline tetramesylate, focusing on its mechanism of action, clinical efficacy in polymicrobial infections, pharmacokinetic/pharmacodynamic profile, and detailed experimental protocols for its evaluation. Quantitative data are summarized in tabular form for clarity, and key processes are visualized using Graphviz diagrams to facilitate a deeper understanding for research and development professionals.

Mechanism of Action

Tigecycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[2][4] Structurally, it is a derivative of minocycline with a glycylamido moiety attached at the 9-position.[1][2] This modification is crucial for its enhanced activity and ability to circumvent established tetracycline resistance mechanisms.

Tigecycline binds to the bacterial 30S ribosomal subunit with an affinity approximately five times greater than that of tetracycline.[1] This high-affinity binding sterically hinders the entry of aminoacyl-tRNA molecules into the A site of the ribosome, effectively halting the elongation of peptide chains and thereby inhibiting protein synthesis.[5][6]

A key advantage of tigecycline is its ability to overcome the two primary mechanisms of tetracycline resistance:

-

Ribosomal Protection: The bulky glycylamido side chain prevents the binding of ribosomal protection proteins (e.g., Tet(M)), which would otherwise dislodge older tetracyclines from the ribosome.[2][6]

-

Efflux Pumps: Tigecycline is a poor substrate for the common tetracycline-specific efflux pumps (e.g., Tet(A-E)) that actively remove the drug from the bacterial cell.[2][6]

In Vitro Efficacy Against Polymicrobial Flora

Tigecycline demonstrates a broad in vitro spectrum of activity, which is essential for the empiric treatment of polymicrobial infections. It is active against many Gram-positive cocci (including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)), Gram-negative bacilli (including Escherichia coli and Klebsiella pneumoniae, and extended-spectrum β-lactamase (ESBL)-producing strains), and various anaerobic organisms.[1] Notably, it has poor activity against Pseudomonas aeruginosa and Proteus species.[1]

Table 1: In Vitro Activity of Tigecycline Against Common Pathogens in Polymicrobial Infections

| Organism Group | Species | MIC₉₀ (μg/mL) | Reference |

|---|---|---|---|

| Gram-Positive Aerobes | Staphylococcus aureus (MSSA/MRSA) | 0.5 | [1] |

| Enterococcus faecalis (VSE) | 0.12 | [1] | |

| Enterococcus faecium (VRE) | 0.06 | [1] | |

| Gram-Negative Aerobes | Escherichia coli | 0.5 - 1 | [1] |

| Klebsiella pneumoniae | 1 - 2 | [1] | |

| Enterobacter cloacae | 1 - 2 | [7] | |

| Anaerobes | Bacteroides fragilis group | 4 | [7] |

| Clostridium perfringens | 0.12 | [7] | |

| Peptostreptococcus micros | ≤0.12 | [7] |

Note: MIC₉₀ represents the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Activity Against Biofilms

Biofilms are a critical component of many polymicrobial infections. In an in vitro model using adherent Staphylococcus epidermidis, tigecycline demonstrated better killing activity against biofilm-associated cells than vancomycin and daptomycin.[8][9] Studies have also shown that combining tigecycline with other agents, such as gentamicin or anidulafungin, can result in synergistic activity against S. aureus or mixed Candida albicans/S. aureus biofilms, respectively.[10][11]

Clinical Efficacy in Polymicrobial Infections

Tigecycline is approved for the treatment of complicated skin and skin structure infections (cSSSI) and complicated intra-abdominal infections (cIAI), both of which are frequently polymicrobial in nature.[1][3]

Complicated Intra-Abdominal Infections (cIAI)

In pooled data from two pivotal Phase 3, double-blind clinical trials involving 1642 adults, tigecycline was found to be non-inferior to imipenem-cilastatin.[12] These infections often involve a mix of enteric Gram-negative bacilli and anaerobes. Real-world observational studies have further confirmed its effectiveness in severely ill patients, where nearly half of the infections were polymicrobial.[13]

Table 2: Clinical Cure Rates in Pivotal cIAI Phase 3 Trials (Tigecycline vs. Imipenem-Cilastatin)

| Patient Population | Tigecycline Cure Rate (%) | Imipenem-Cilastatin Cure Rate (%) | 95% CI for the Difference | Reference |

|---|---|---|---|---|

| Microbiologically Evaluable (ME) | 86.1% (441/512) | 86.2% (442/513) | -4.5 to 4.4 | [12] |

| Microbiological Modified Intent-to-Treat (m-mITT) | 80.2% (506/631) | 81.5% (514/631) | -5.8 to 3.2 | [12] |

| ME (Second Trial) | 91.3% (242/265) | 89.9% (232/258) | -4.0 to 6.8 |[14] |

Complicated Skin and Skin Structure Infections (cSSSI)

For cSSSI, which can be caused by both Gram-positive and Gram-negative organisms, tigecycline has demonstrated efficacy comparable to combination therapy. A Phase 3 study showed that tigecycline monotherapy was non-inferior to a combination of vancomycin and aztreonam.[15] Observational studies in Europe reported a clinical response rate of 79.6% in patients with cSSTI, 32.9% of which were polymicrobial.[16]

Table 3: Clinical Success Rates in a Pivotal cSSSI Phase 3 Trial (Tigecycline vs. Vancomycin/Aztreonam)

| Patient Population | Tigecycline Success Rate (%) | Vancomycin/Aztreonam Success Rate (%) | 95% CI for the Difference | Reference |

|---|---|---|---|---|

| Clinically Evaluable (CE) | 89.7% | 94.4% | -10.2 to 0.8 | [15] |

| Clinical Modified Intent-to-Treat (c-mITT) | 84.3% | 86.9% | -9.0 to 3.8 |[15] |

It is important to note that tigecycline has shown lower efficacy in diabetic foot infections, particularly in patients with severe infection or underlying arterial stenosis, and it did not meet non-inferiority criteria when compared to ertapenem +/- vancomycin in this indication.[17][18][19]

Pharmacokinetics and Pharmacodynamics (PK/PD)

Tigecycline is administered intravenously and is characterized by extensive and rapid distribution into tissues, resulting in a large volume of distribution and low plasma concentrations.[20] It is not extensively metabolized and is primarily eliminated via biliary excretion.[2] The pharmacokinetic/pharmacodynamic (PK/PD) index most closely associated with its efficacy is the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC₀₋₂₄/MIC).[21][22]

Table 4: Key Pharmacokinetic Parameters of Tigecycline

| Parameter | Value | Reference |

|---|---|---|

| Dosing Regimen | 100 mg loading dose, then 50 mg IV q12h | [12][14] |

| Volume of Distribution (Vd) | 7-10 L/kg | [20] |

| Protein Binding | 71% - 89% (concentration-dependent) | [20][23] |

| Elimination Half-life (t₁/₂) | ~42 hours | [23] |

| Primary Route of Elimination | Biliary/Fecal (59%) | [2] |

| PK/PD Target for Efficacy | AUC/MIC Ratio |[21][22] |

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

The reference method for determining tigecycline's in vitro activity is broth microdilution. Due to the susceptibility of tigecycline to oxidation, which can lead to falsely elevated MIC values, specific procedural modifications are required.

Methodology: Broth Microdilution for Tigecycline

-

Medium Preparation: Cation-adjusted Mueller-Hinton broth (CAMHB) must be prepared fresh on the day of use. Using aged media can result in 2- to 3-dilution higher MICs.[24] Alternatively, aged media can be supplemented with an oxygen-reducing agent (e.g., Oxyrase) to achieve results comparable to fresh media.[24]

-

Tigecycline Preparation: Prepare a stock solution of this compound and perform serial twofold dilutions in the fresh CAMHB within microtiter plates to achieve the desired final concentration range.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Incubation: Incubate the microtiter plates at 35°C in ambient air for 16-20 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of tigecycline that completely inhibits visible bacterial growth.

In Vitro Adherent Biofilm Model

This protocol assesses the activity of tigecycline against surface-adherent bacteria, which is relevant for device-associated infections.

Methodology: Static Microtiter Plate Biofilm Assay

-

Biofilm Formation: Inoculate flat-bottomed 96-well microtiter plates with a standardized bacterial suspension (e.g., S. epidermidis). Incubate for 24 hours at 37°C to allow for biofilm formation.

-

Planktonic Cell Removal: Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent (planktonic) cells, leaving the established biofilm.

-

Tigecycline Exposure: Add fresh growth medium containing serial dilutions of tigecycline to the biofilm-coated wells. Include growth control (no drug) and sterility control wells.

-

Incubation: Incubate the plates for another 24 hours at 37°C.

-

Quantification of Viability: Wash the wells again with PBS. Quantify the remaining viable bacteria within the biofilm using methods such as:

-

Metabolic Assays: Add a viability stain like resazurin or MTT and measure the colorimetric or fluorometric output.

-

Colony Forming Unit (CFU) Counting: Disrupt the biofilm by sonication or scraping, followed by serial dilution and plating of the cell suspension to count viable colonies.

-

-

Endpoint Determination: Determine the Minimum Biofilm Eradication Concentration (MBEC), the lowest drug concentration required to kill the bacteria in the biofilm.

Mechanisms of Resistance

While tigecycline evades the most common tetracycline resistance mechanisms, resistance can still emerge, particularly in Gram-negative bacteria. The primary mechanism is the overexpression of chromosomally encoded resistance-nodulation-division (RND) family efflux pumps, such as the AcrAB-TolC system in Enterobacteriaceae and the AdeABC system in Acinetobacter baumannii.[2][25] Mutations in regulatory genes (e.g., ramA, marA, soxS) can lead to the upregulation of these pumps, resulting in reduced intracellular concentrations of tigecycline.[2][26]

Safety and Tolerability

The most frequently reported adverse events associated with tigecycline are gastrointestinal in nature, primarily nausea and vomiting.[1][12] These events are typically mild to moderate in severity. In 2010 and 2013, the U.S. FDA issued warnings regarding an observed increase in all-cause mortality in patients treated with tigecycline compared to other antibiotics in pooled analyses of clinical trials, especially among patients with ventilator-associated pneumonia (an unapproved use) and other severe infections.[2][7] Therefore, tigecycline should be reserved for situations where alternative treatments are not suitable.[19]

Conclusion

This compound is a potent, broad-spectrum antibiotic with a significant role in the treatment of polymicrobial infections, particularly complicated intra-abdominal and skin/soft tissue infections. Its unique mechanism of action allows it to remain active against many multidrug-resistant pathogens that are resistant to other classes of antibiotics. However, its use requires careful consideration of its safety profile, particularly the increased mortality risk in severe infections, and its limitations in certain infection types like diabetic foot ulcers. For drug development professionals and researchers, understanding its PK/PD profile, in vitro evaluation nuances, and mechanisms of resistance is crucial for optimizing its use and developing next-generation antimicrobial agents.

References

- 1. Tigecycline in the treatment of complicated intra-abdominal and complicated skin and skin structure infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. youtube.com [youtube.com]

- 5. What is the mechanism of Tigecycline? [synapse.patsnap.com]

- 6. Tigecycline - how powerful is it in the fight against antibiotic-resistant bacteria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. In Vitro Activity of Tigecycline against Staphylococcus epidermidis Growing in an Adherent-Cell Biofilm Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro activity of tigecycline against Staphylococcus epidermidis growing in an adherent-cell biofilm model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro activity of tigecycline in combination with gentamicin against biofilm-forming Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anidulafungin increases the antibacterial activity of tigecycline in polymicrobial Candida albicans/Staphylococcus aureus biofilms on intraperitoneally implanted foreign bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Efficacy of tigecycline for the treatment of complicated intra-abdominal infections in real-life clinical practice from five European observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tigecycline is efficacious in the treatment of complicated intra-abdominal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Safety and Efficacy of Tigecycline in Treatment of Skin and Skin Structure Infections: Results of a Double-Blind Phase 3 Comparison Study with Vancomycin-Aztreonam - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficacy of tigecycline for the treatment of complicated skin and soft-tissue infections in real-life clinical practice from five European observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 19. ema.europa.eu [ema.europa.eu]

- 20. Clinical pharmacokinetics and pharmacodynamics of tigecycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Pharmacokinetics-Pharmacodynamics of Tigecycline in Patients with Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. e-lactancia.org [e-lactancia.org]

- 24. Tigecycline MIC Testing by Broth Dilution Requires Use of Fresh Medium or Addition of the Biocatalytic Oxygen-Reducing Reagent Oxyrase To Standardize the Test Method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Mechanisms of tigecycline resistance in Gram-negative bacteria: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Mechanisms of tigecycline resistance in Gram-negative bacteria: A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Safety Profile of Tigecycline Tetramesylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tigecycline, a glycylcycline antibacterial agent, has undergone a comprehensive battery of preclinical safety studies to characterize its toxicological profile prior to clinical use. This technical guide provides a detailed overview of the key findings from single-dose and repeated-dose toxicity, safety pharmacology, genotoxicity, reproductive and developmental toxicity, and local tolerance studies. The primary target organs for toxicity identified in animal studies include the hematopoietic and lymphoid systems, gastrointestinal tract, and kidneys. Additionally, effects on bone and teeth, consistent with the tetracycline class, have been observed. This document summarizes quantitative data in structured tables, details experimental methodologies, and provides visual representations of key concepts to facilitate a thorough understanding of the preclinical safety of tigecycline tetramesylate.

Single-Dose Toxicity

Single-dose toxicity studies were conducted in mice and rats to determine the acute lethal effects of intravenously administered tigecycline.

Experimental Protocol:

Groups of male and female mice and rats were administered a single intravenous bolus dose of tigecycline. The animals were observed for clinical signs of toxicity and mortality over a 14-day period. The median lethal dose (LD50) was then calculated.

Quantitative Data:

| Species | Sex | LD50 (mg/kg) |

| Mouse | Male | 124 |

| Female | 98 | |

| Rat | Male | 106 |

| Female | 106 |

Caption: Median Lethal Dose (LD50) of Intravenous Tigecycline.[1]

Repeated-Dose Toxicity

Repeated-dose intravenous toxicity studies were conducted in rats and dogs to evaluate the potential adverse effects of tigecycline following prolonged administration.

Experimental Protocols:

Rat Studies: Rats were administered daily intravenous doses of tigecycline for periods of up to 13 weeks. The study design included multiple dose groups and a control group. In-life observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and ophthalmoscopy were monitored. At the end of the treatment and recovery periods, a full necropsy and histopathological examination of tissues were performed.

Dog Studies: Dogs received daily intravenous infusions of tigecycline for up to 13 weeks. Similar to the rat studies, the protocol involved multiple dose groups, a control group, and a recovery group. Comprehensive clinical observations, physiological measurements, and laboratory investigations were conducted throughout the study. Extensive histopathological examinations were performed at termination.

Key Findings:

The primary target organs identified in both rats and dogs were the hematopoietic and lymphoid systems.[2] Effects included decreased red blood cells, white blood cells, and platelets. Histopathological findings correlated with these changes, showing bone marrow hypocellularity and lymphoid depletion in the spleen, thymus, and lymph nodes.[2] Minor, reversible renal tubular degeneration was also noted in both species.[2] Additionally, a histamine-like response was observed in both rats and dogs.[2]

Quantitative Data Summary (Rat - 13-Week Study):

| Parameter | Low Dose | Mid Dose | High Dose | Key Observations |

| Hematology | Dose-dependent decreases in red blood cell count, hemoglobin, hematocrit, white blood cell count, and platelets. | |||

| Clinical Chemistry | Minimal changes observed. | |||

| Histopathology (Bone Marrow) | Dose-dependent hypocellularity. | |||

| Histopathology (Spleen/Thymus) | Lymphoid depletion. |

Quantitative Data Summary (Dog - 13-Week Study):

| Parameter | Low Dose | Mid Dose | High Dose | Key Observations |

| Hematology | Significant decreases in red and white blood cell counts, and platelets at mid and high doses. | |||

| Clinical Chemistry | Slight, reversible increases in liver enzymes at the high dose. | |||

| Histopathology (Bone Marrow) | Hypocellularity observed at mid and high doses. | |||

| Histopathology (Lymphoid Tissues) | Lymphoid depletion in spleen and lymph nodes. |

Safety Pharmacology

Safety pharmacology studies were conducted to assess the potential effects of tigecycline on vital functions of the central nervous, cardiovascular, and respiratory systems.

Experimental Protocol:

The core battery of safety pharmacology studies was performed in accordance with ICH S7A guidelines.[3][4]

-

Central Nervous System (CNS): A functional observational battery and Irwin test were conducted in rats to evaluate behavioral, neurological, and autonomic effects.

-

Cardiovascular System: The effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters were assessed in telemetered dogs.

-

Respiratory System: Respiratory rate and tidal volume were monitored in rats using whole-body plethysmography.

Key Findings:

No clinically significant adverse effects on the central nervous, cardiovascular, or respiratory systems were observed at therapeutically relevant exposures.

Genotoxicity

A battery of in vitro and in vivo tests was conducted to evaluate the genotoxic potential of tigecycline.

Experimental Protocol:

-

In vitro:

-

Ames test (bacterial reverse mutation assay) to detect point mutations.

-

Mouse lymphoma assay or human lymphocyte chromosomal aberration test to assess clastogenic potential.

-

-

In vivo:

-

Mouse micronucleus test to evaluate chromosomal damage in bone marrow cells.

-

Key Findings:

Tigecycline was not found to be mutagenic or clastogenic in the standard battery of genotoxicity tests.

Reproductive and Developmental Toxicity

The potential effects of tigecycline on fertility, embryo-fetal development, and pre- and post-natal development were investigated in rats and rabbits.

Experimental Protocols:

-

Fertility and Early Embryonic Development (Rat): Male and female rats were dosed prior to and during mating, and females were dosed through implantation. Endpoints included effects on estrous cycles, mating performance, fertility, and early embryonic development.

-

Embryo-Fetal Development (Rat and Rabbit): Pregnant rats and rabbits were administered tigecycline during the period of organogenesis. Dams were monitored for clinical signs and effects on pregnancy. Fetuses were examined for external, visceral, and skeletal abnormalities.

-

Pre- and Post-natal Development (Rat): Pregnant rats were dosed from implantation through lactation. The effects on maternal behavior, parturition, and lactation were assessed, as well as the growth, development, and reproductive performance of the offspring.

Key Findings:

Tigecycline was not teratogenic in rats or rabbits. However, consistent with the tetracycline class of antibiotics, tigecycline crosses the placenta and is found in fetal tissues, including bone.[5] Administration of tigecycline was associated with slight reductions in fetal weights and an increased incidence of minor skeletal anomalies, primarily delays in ossification, in both rats and rabbits at maternally toxic doses.[5] In rats, tigecycline also caused bone discoloration.

Quantitative Data Summary (Embryo-Fetal Development):

| Species | Dose Level (mg/kg/day) | Maternal Toxicity | Fetal Effects |

| Rat | Low | No | No significant effects. |

| Mid | Yes | Reduced fetal weights, delays in ossification. | |

| High | Yes | Increased incidence of skeletal variations (delayed ossification). | |

| Rabbit | Low | No | No significant effects. |

| Mid | Yes | Reduced fetal weights, slight increase in skeletal variations. | |

| High | Yes | Increased resorptions, reduced fetal weights, delays in ossification. |

Local Tolerance

The local tolerance of the intravenous formulation of tigecycline was assessed in preclinical studies.

Experimental Protocol:

The formulation intended for clinical use was administered to animals via intravenous and perivenous routes. The injection sites were observed for signs of local irritation, and histopathological examination of the injection sites was performed.

Key Findings:

Intravenous administration of tigecycline was generally well-tolerated. Mild, transient local irritation was observed at the injection site in some animals.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Hematopoietic Toxicity

Tigecycline, like other tetracyclines, is known to inhibit mitochondrial protein synthesis.[6][7][8] This is due to the similarity between mitochondrial and bacterial ribosomes. The 13 proteins encoded by mitochondrial DNA are essential components of the electron transport chain. Inhibition of their synthesis can lead to mitochondrial dysfunction, impaired cellular respiration, and ultimately, apoptosis. This is a plausible mechanism for the observed bone marrow hypocellularity and subsequent cytopenias seen in preclinical studies.[9]

Caption: Tigecycline's Proposed Mechanism of Hematopoietic Toxicity.

General Workflow for a Repeated-Dose Toxicity Study

The following diagram illustrates a typical workflow for a preclinical repeated-dose toxicity study, as described in the experimental protocols.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. nucro-technics.com [nucro-technics.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Antibiotic use and abuse: A threat to mitochondria and chloroplasts with impact on research, health, and environment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical Manifestations and Risk Factors of Tigecycline-Associated Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Pharmacokinetics and Tissue Distribution of Tigecycline in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Tigecycline, the first clinically available agent in the glycylcycline class of antibiotics, is a derivative of minocycline.[1][2] Its structural modifications allow it to overcome many common mechanisms of tetracycline resistance.[1] This guide provides a comprehensive overview of the pharmacokinetics and tissue distribution of tigecycline in various animal models, offering valuable insights for preclinical and translational research.

Pharmacokinetic Profile

Tigecycline exhibits a complex pharmacokinetic profile characterized by a large volume of distribution and a long terminal half-life.[3][4] It is administered intravenously due to poor oral bioavailability.[2]

Following intravenous administration, tigecycline is rapidly and extensively distributed into tissues, with a steady-state volume of distribution (Vss) ranging from 7 to 10 L/kg in humans, indicating that tissue concentrations are significantly higher than plasma concentrations.[1][3][5] Animal studies using 14C-labeled tigecycline in rats have confirmed this extensive tissue penetration, with the highest concentrations found in bone, liver, spleen, and kidney.[3]

The in vitro plasma protein binding of tigecycline is concentration-dependent, ranging from approximately 71% to 89% at clinically relevant concentrations (0.1 to 1.0 mcg/mL).[6]

Tigecycline is not extensively metabolized in vitro.[2] The primary route of elimination is biliary excretion of the unchanged drug and its metabolites.[6] Glucuronidation and renal excretion of unchanged tigecycline are secondary elimination pathways.[6] In rats administered 14C-labeled tigecycline, 59% of the dose was eliminated through biliary/fecal excretion and 33% was excreted in the urine.[6] Approximately 22% of the total dose is excreted as unchanged tigecycline in urine.[6]

Pharmacokinetic Parameters in Animal Models

The following tables summarize key pharmacokinetic parameters of tigecycline in various animal models. These data are essential for designing preclinical studies and for interspecies scaling.

Table 1: Single-Dose Pharmacokinetics of Tigecycline in Mice

| Dose (mg/kg) | Cmax (µg/mL) | t1/2 (h) | AUC (µg·h/mL) | Reference |

| 3 - 48 | 0.42 - 11.1 | 1.05 - 2.34 | 0.68 - 36.5 | [3] |

| 6.25 - 50 | - | 9.9 | 1.2 - 325 | [7] |

Table 2: Single-Dose Pharmacokinetics of Tigecycline in Rats

| Dose (mg/kg) | Cmax (µg/mL) | t1/2 (h) | AUC (µg·h/mL) | Vss (L/kg) | CL (L/h/kg) | Reference |

| 14C-labeled | - | 36 (plasma) | - | - | - | [3] |

Table 3: Single-Dose Pharmacokinetics of Tigecycline in Rabbits

| Dose (mg/kg) | Cmax (µg/mL) | t1/2 (h) | AUC (µg·h/mL) | Reference |

| - | - | 3.3 - 3.6 | - | [3] |

Table 4: Single-Dose Pharmacokinetics of Tigecycline in Dogs

| Dose (mg/kg) | Cmax (µg/mL) | t1/2 (h) | AUC (µg·h/mL) | Reference |

| 12 | - | - | 60 | [8] |

| 30 | - | - | 50 | [8] |

Tissue Distribution in Animal Models

The extensive distribution of tigecycline into various tissues is a key characteristic of its pharmacokinetic profile.

Table 5: Tissue-to-Plasma Concentration Ratios of Tigecycline in Rats

| Tissue | Concentration Relative to Plasma | Reference |

| Bone | 4.1- to 45.6-fold higher | [9] |

| Liver | Higher | [3] |

| Spleen | Higher | [3] |

| Kidney | Higher | [3] |

Table 6: Ocular Tissue Concentrations of Tigecycline in Rabbits (Topical Administration)

| Tissue | Concentration (µg/g or mg/L) | Time Point | Reference |

| Aqueous Humor (Peak) | 2.41 ± 0.14 mg/L | 45 min | [10] |

| Cornea | 3.27 ± 0.50 µg/g | 60 min | [10] |

| Vitreous | 0.17 ± 0.10 mg/L | 60 min | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies.

-

Mice: Neutropenic murine thigh infection models are commonly used to evaluate the in vivo efficacy and pharmacokinetics of antimicrobial agents.[3] NOD/SCID mice have also been utilized for pharmacokinetic studies.[11][12]

-

Rats: Sprague-Dawley rats are frequently used for pharmacokinetic and tissue distribution studies, often involving radiolabeled compounds to trace the drug's disposition.

-

Rabbits: New Zealand White rabbits have been used in models of enterococcal endocarditis and for studying ocular penetration.[3][10]

-

Dogs: Beagle dogs are a common non-rodent species for pharmacokinetic and toxicology studies.

-

Administration: Tigecycline is typically administered intravenously as a short infusion.[5][8] For specific models, other routes like intraperitoneal or subcutaneous injections may be used.[7][11][12]

-

Blood Sampling: Venous blood samples are collected at various time points post-administration.[11][12] Plasma or serum is separated by centrifugation and stored frozen until analysis.[7]

-

Tissue Sampling: Following euthanasia, tissues of interest are harvested, weighed, and homogenized for drug concentration analysis.

-

High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) or tandem mass spectrometry (LC-MS/MS) detection is the standard method for quantifying tigecycline in biological matrices.[13][14]

-

Sample Preparation: Protein precipitation is a common method for extracting tigecycline from plasma and tissue homogenates.[11][12][13]

Caption: General workflow for a typical animal pharmacokinetic study of tigecycline.

Factors Influencing Pharmacokinetics

Several factors can influence the pharmacokinetic profile of tigecycline.

Caption: Key factors influencing the pharmacokinetics of tigecycline.

Conclusion

The pharmacokinetic and tissue distribution profiles of tigecycline in animal models are characterized by extensive tissue penetration and a long half-life. Understanding these properties is fundamental for the rational design of preclinical efficacy and toxicology studies, and for the translation of these findings to the clinical setting. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working with this important antibiotic.

References

- 1. Tigecycline antibacterial activity, clinical effectiveness, and mechanisms and epidemiology of resistance: narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tigecycline (Tygacil): the first in the glycylcycline class of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of Tigecycline after Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics and pharmacodynamics of tigecycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. pfizermedical.com [pfizermedical.com]

- 7. Pharmacodynamics of Tigecycline against Phenotypically Diverse Staphylococcus aureus Isolates in a Murine Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Ocular penetration of topically applied 1% tigecycline in a rabbit model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel Formulation of Tigecycline Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.plos.org [journals.plos.org]

- 13. Determination of Tigecycline in Plasma and Bronchoalveolar Lavage Fluid by UPLC-MS/MS and Its Application to a Pharmacokinetic Study in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of tigecycline in human plasma by LC-MS/MS and its application to population pharmacokinetics study in Chinese patients with hospital-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tigecycline Tetramesylate vs. Minocycline: Structural and Functional Differences

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigecycline and minocycline, both members of the tetracycline class of antibiotics, represent a critical line of defense against a spectrum of bacterial pathogens. While structurally related, key modifications in tigecycline confer a distinct functional profile, particularly against multidrug-resistant organisms. This technical guide provides a detailed comparative analysis of their structural attributes, mechanisms of action, antimicrobial spectra, resistance profiles, and pharmacokinetic/pharmacodynamic properties. Experimental methodologies for the cited data and visualizations of implicated signaling pathways are included to provide a comprehensive resource for the scientific community.

Structural Differences

Minocycline, a second-generation semi-synthetic tetracycline, is characterized by a four-ring carbocyclic structure. Tigecycline is a glycylcycline, a derivative of minocycline, distinguished by the addition of a glycylamido moiety at the 9-position of the D-ring.[1][2] This substitution is the primary structural difference and is fundamental to tigecycline's enhanced antibacterial properties.

Table 1: Core Structural and Chemical Properties

| Property | Minocycline | Tigecycline |

| Drug Class | Tetracycline (Second Generation) | Glycylcycline (Tetracycline derivative) |

| Core Structure | Four-ring naphthacene carboxamide | Four-ring naphthacene carboxamide |

| Key Substituent | Dimethylamino group at C7 | N,N-dimethylglycylamido group at C9 |

| Chemical Formula | C₂₃H₂₇N₃O₇ | C₂₉H₃₉N₅O₈ |

| Molecular Weight | 457.48 g/mol | 585.65 g/mol |

Functional Differences

Mechanism of Action: Enhanced Ribosomal Binding

Both minocycline and tigecycline inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby blocking the entry of amino-acyl tRNA into the A site of the ribosome.[1][3] This prevents the incorporation of amino acids into the growing peptide chain.

The glycylamido side chain of tigecycline allows for a significantly higher binding affinity to the 30S ribosome compared to minocycline and other tetracyclines.[2][4] This enhanced affinity is a key factor in tigecycline's ability to overcome common tetracycline resistance mechanisms.

Table 2: Ribosomal Binding Affinity

| Antibiotic | Dissociation Constant (KD) for 30S Ribosome | Dissociation Constant (KD) for 70S Ribosome | Reference |

| Tigecycline | ~10⁻⁸ M | ~10⁻⁸ M | [4] |

| Minocycline | ~10⁻⁷ M | ~10⁻⁷ M | [4] |

| Tetracycline | >10⁻⁶ M | >10⁻⁶ M | [4] |

Antimicrobial Spectrum of Activity

Tigecycline generally exhibits a broader spectrum of activity, particularly against bacteria that have acquired resistance to traditional tetracyclines.[5] This includes activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and many multidrug-resistant Gram-negative bacteria.

Table 3: Comparative In Vitro Activity (MIC₅₀ / MIC₉₀ in µg/mL)

| Organism | Minocycline (MIC₅₀ / MIC₉₀) | Tigecycline (MIC₅₀ / MIC₉₀) | Reference |

| Acinetobacter baumannii | 4 / 16 | 1 / 2 | [6] |

| Klebsiella pneumoniae | 8 / >32 | 1 / 2 | [5] |

| Staphylococcus aureus | ≤0.12 / 0.25 | ≤0.12 / 0.25 | [5] |

| Enterococcus faecalis | 0.25 / 16 | 0.12 / 0.25 | [5] |

Mechanisms of Resistance

The primary mechanisms of resistance to tetracyclines are ribosomal protection and active efflux. The bulky glycylamido side chain of tigecycline sterically hinders the binding of ribosomal protection proteins and makes it a poor substrate for most common tetracycline-specific efflux pumps.[5] While resistance to tigecycline can still emerge, it is less frequent and often involves the overexpression of non-specific, multidrug resistance (MDR) efflux pumps.

Pharmacokinetics and Pharmacodynamics

Minocycline is available in both oral and intravenous formulations and generally has a better pharmacokinetic profile with a longer half-life and good tissue penetration.[6] Tigecycline is administered intravenously and has a large volume of distribution, indicating extensive tissue penetration, but achieves lower serum concentrations.[1][7]

Table 4: Key Pharmacokinetic Parameters in Humans

| Parameter | Minocycline | Tigecycline | Reference |

| Bioavailability (Oral) | ~90-100% | Not available (IV only) | [6] |

| Protein Binding | 70-75% | 71-89% | [7] |

| Half-life | 11-22 hours | ~40 hours | [1][6] |

| Volume of Distribution | 0.7 L/kg | 7-10 L/kg | [6] |

| Elimination | Primarily renal and fecal | Primarily biliary/fecal | [1] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The comparative MIC data presented in Table 3 is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow: Broth Microdilution Method

Caption: Workflow for MIC determination by broth microdilution.

Investigation of Signaling Pathways

The anti-inflammatory and neuroprotective effects of minocycline, and to some extent tigecycline, are investigated through techniques such as Western blotting to analyze protein expression and phosphorylation, and ELISA to quantify cytokine levels.

Experimental Workflow: Western Blot for p38 MAPK Activation

Caption: Workflow for Western blot analysis of p38 MAPK phosphorylation.

Experimental Workflow: ELISA for Cytokine Measurement

Caption: Workflow for cytokine quantification by sandwich ELISA.

Signaling Pathways

Beyond their direct antimicrobial effects, both minocycline and tigecycline have been shown to modulate host inflammatory responses. Minocycline, in particular, has well-documented neuroprotective and anti-inflammatory properties, often attributed to its inhibition of microglial activation and downstream signaling cascades.

Minocycline's Inhibition of the p38 MAPK Pathway

Caption: Minocycline inhibits pro-inflammatory cytokine production via the p38 MAPK pathway.

Tigecycline's Modulation of the NF-κB Pathway

References

- 1. The pharmacokinetic and pharmacodynamic profile of tigecycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Characterization of an Alternative Mode of Tigecycline Binding to the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional, Biophysical, and Structural Bases for Antibacterial Activity of Tigecycline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ihma.com [ihma.com]

- 5. jccp.ro [jccp.ro]

- 6. Frontiers | Population pharmacokinetics of tigecycline in critically ill patients [frontiersin.org]

- 7. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols: Tigecycline Tetramesylate Stock Solution for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigecycline, a glycylcycline antibiotic, is a potent inhibitor of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2][3] Its broad-spectrum activity against multidrug-resistant bacteria has made it a critical tool in combating challenging infections.[4] Beyond its antimicrobial properties, tigecycline has also demonstrated anti-leukemic activity, attributed to its ability to inhibit mitochondrial translation, making it a compound of interest in oncology research.[5][6][7]

The utility of tigecycline in in vitro studies is often hampered by its inherent instability in solution.[5][6][8] Tigecycline is susceptible to oxidation and epimerization, particularly at higher pH, and is also light-sensitive.[7][8][9] This instability necessitates standardized protocols for the preparation and storage of stock solutions to ensure the reproducibility and accuracy of experimental results. These application notes provide detailed protocols for the preparation and storage of tigecycline tetramesylate stock solutions for use in cell culture experiments.

Quantitative Data Summary

The following tables summarize the key quantitative data for the solubility and storage of this compound.

Table 1: Solubility of Tigecycline

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL, 100 mg/mL, 117 mg/mL | [1][10] |

| Dimethylformamide (DMF) | ~30 mg/mL | [1] |

| Ethanol | ~1 mg/mL | [1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [1] |

| Water | 100 mg/mL (for Tigecycline), 0.45 mg/mL (for Tigecycline) | [3][10] |

Note: Solubility can be influenced by the specific salt form (e.g., tigecycline vs. This compound) and the purity of the compound.

Table 2: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Reference |

| Powder | -20°C | ≥ 4 years | [1][11] |

| Stock Solution in DMSO | -20°C | 1 month to several months | [5][12] |

| Stock Solution in DMSO | -80°C | 6 months to 1 year | [10][12] |

| Reconstituted in Aqueous Buffer | Room Temperature (≤25°C) | Up to 24 hours (6 hours in vial, remaining in IV bag) | [13][14] |

| Reconstituted in 0.9% NaCl or 5% Dextrose | 2°C to 8°C | Up to 48 hours | [13][14] |

| Stabilized Formulation (with ascorbic acid and pyruvate) | Room Temperature (protected from light) | At least 7 days | [6][7] |

Experimental Protocols

Protocol 1: Standard this compound Stock Solution Preparation (in DMSO)

This protocol is suitable for most routine cell culture applications where a DMSO-based stock solution is acceptable.

Materials:

-

This compound powder

-

Anhydrous or molecular sieve-dried dimethyl sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Ultrasonic water bath

Procedure:

-

Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.

-

Weighing: Accurately weigh the desired amount of this compound powder.

-

Dissolution:

-

Add the appropriate volume of sterile DMSO to the tube containing the this compound powder to achieve the desired stock concentration (e.g., 10 mg/mL or 20 mg/mL).

-

Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear and yellow to orange in color.[14]

-

If complete dissolution is difficult, gently warm the tube to 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[5]

-

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[12]

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[12]

Protocol 2: Preparation of a Stabilized Aqueous Tigecycline Solution

This protocol is recommended for experiments sensitive to DMSO or for studies requiring a more stable aqueous solution of tigecycline. This formulation has been shown to maintain tigecycline integrity for at least 7 days at room temperature when protected from light.[6][7]

Materials:

-

This compound powder

-

Ascorbic acid

-

Sodium pyruvate

-

Sterile saline (0.9% NaCl)

-

Sterile water for injection or cell culture grade water

-

Sterile 0.22 µm syringe filter

-

Sterile tubes and syringes

-

pH meter or pH strips

Procedure:

-

Prepare Stabilizer Solution:

-

In a sterile container, dissolve ascorbic acid to a final concentration of 3 mg/mL and sodium pyruvate to a final concentration of 60 mg/mL in sterile saline.[6][7]

-

Adjust the pH of the solution to 7.0 using sterile sodium hydroxide or hydrochloric acid.

-

Sterile-filter the stabilizer solution through a 0.22 µm syringe filter into a sterile container.

-

-

Dissolve Tigecycline:

-

Under aseptic conditions, dissolve the this compound powder in the prepared stabilizer solution to the desired final concentration (e.g., 1 mg/mL).[6]

-

-

Aliquoting and Storage:

-

Aliquot the stabilized tigecycline solution into sterile, light-protecting (amber) tubes.

-

For immediate use, the solution can be kept at room temperature, protected from light.

-

For longer-term storage, store the aliquots at -20°C or -80°C.

-

Visualized Workflows

The following diagrams illustrate the key workflows for preparing this compound stock solutions.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Tigecycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. A Novel Formulation of Tigecycline Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Breaking the stability barrier: a novel formulation for tigecycline offers extended clinical flexibility - MedCrave online [medcraveonline.com]

- 9. A Novel Formulation of Tigecycline Has Enhanced Stability and Sustained Antibacterial and Antileukemic Activity | PLOS One [journals.plos.org]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound|MSDS [dcchemicals.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. drugs.com [drugs.com]

- 14. globalrph.com [globalrph.com]

Application Note: Quantification of Tigecycline in Human Plasma by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Tigecycline in human plasma samples. The described protocol employs a straightforward protein precipitation technique for sample preparation, ensuring efficient extraction and minimal matrix effects. Chromatographic separation is achieved on a C18 column with UV detection. The method is validated according to established guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

Introduction

Tigecycline is a glycylcycline antibiotic with a broad spectrum of activity against various multidrug-resistant bacteria. Accurate quantification of tigecycline in plasma is crucial for pharmacokinetic/pharmacodynamic (PK/PD) analysis and for optimizing dosing regimens in critically ill patients. While LC-MS/MS methods offer high sensitivity, HPLC with UV detection provides a reliable, cost-effective, and widely accessible alternative for routine analysis.[1][2] This document provides a comprehensive protocol for a validated HPLC-UV method.

Materials and Reagents

-

Tigecycline reference standard (≥99% purity)

-